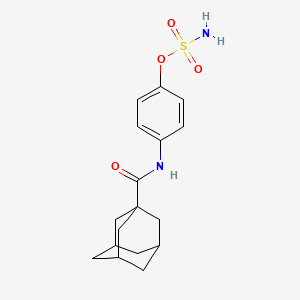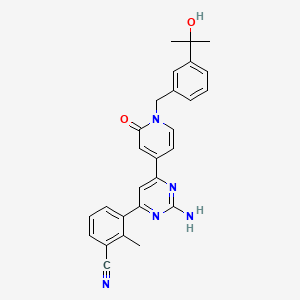
DL-3-Hydroxy-3-methylglutaryl coenzyme A (disodium)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
DL-3-Hydroxy-3-methylglutaryl coenzyme A (disodium) is a disodium salt compound of 3-hydroxy-3-methylglutaryl coenzyme A. It is a key intermediate in the biosynthesis of terpenes and ketone bodies. This compound plays a crucial role in cholesterol synthesis and is involved in ester metabolism in vivo .
Preparation Methods
Synthetic Routes and Reaction Conditions
DL-3-Hydroxy-3-methylglutaryl coenzyme A (disodium) is synthesized from acetyl coenzyme A and acetoacetyl coenzyme A through a condensation reaction catalyzed by 3-hydroxy-3-methylglutaryl coenzyme A synthase . The reaction conditions typically involve maintaining a controlled temperature and pH to ensure optimal enzyme activity.
Industrial Production Methods
Industrial production of DL-3-Hydroxy-3-methylglutaryl coenzyme A (disodium) involves large-scale fermentation processes using genetically engineered microorganisms that overexpress the necessary enzymes. The product is then purified through a series of chromatographic techniques to achieve the desired purity .
Chemical Reactions Analysis
Types of Reactions
DL-3-Hydroxy-3-methylglutaryl coenzyme A (disodium) undergoes various chemical reactions, including:
Oxidation: This reaction involves the conversion of the compound into different oxidation states.
Reduction: The compound can be reduced to form different products.
Substitution: Various substituents can be introduced into the molecule through substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure specificity and yield .
Major Products Formed
The major products formed from these reactions include different intermediates in the cholesterol biosynthesis pathway, such as mevalonate and β-hydroxybutyrate .
Scientific Research Applications
DL-3-Hydroxy-3-methylglutaryl coenzyme A (disodium) has a wide range of scientific research applications:
Mechanism of Action
DL-3-Hydroxy-3-methylglutaryl coenzyme A (disodium) exerts its effects by acting as a precursor in the cholesterol biosynthesis pathway. It is converted into mevalonate by the enzyme 3-hydroxy-3-methylglutaryl coenzyme A reductase. This enzyme is a key regulatory point in cholesterol synthesis and is the target of statin drugs. The compound also couples with low-density lipoprotein receptors to regulate cholesterol levels in the body .
Comparison with Similar Compounds
Similar Compounds
3-Hydroxy-3-methylglutaryl coenzyme A (sodium salt): Similar in structure and function, but with sodium instead of disodium.
Acetoacetyl coenzyme A: Another intermediate in the cholesterol biosynthesis pathway.
Mevalonate: A downstream product in the pathway
Uniqueness
DL-3-Hydroxy-3-methylglutaryl coenzyme A (disodium) is unique due to its role as a key intermediate in both the biosynthesis of terpenes and ketone bodies and the regulation of cholesterol synthesis. Its ability to couple with low-density lipoprotein receptors adds to its distinctiveness .
Properties
Molecular Formula |
C27H44N7Na2O20P3S |
|---|---|
Molecular Weight |
957.6 g/mol |
InChI |
InChI=1S/C27H44N7O20P3S.2Na/c1-26(2,21(40)24(41)30-5-4-15(35)29-6-7-58-17(38)9-27(3,42)8-16(36)37)11-51-57(48,49)54-56(46,47)50-10-14-20(53-55(43,44)45)19(39)25(52-14)34-13-33-18-22(28)31-12-32-23(18)34;;/h12-14,19-21,25,39-40,42H,4-11H2,1-3H3,(H,29,35)(H,30,41)(H,36,37)(H,46,47)(H,48,49)(H2,28,31,32)(H2,43,44,45);;/t14-,19-,20-,21+,25-,27?;;/m1../s1 |
InChI Key |
AYBOKAFVGRUVHD-FZFZRPSRSA-N |
Isomeric SMILES |
CC(C)(COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)[C@H](C(=O)NCCC(=O)NCCSC(=O)CC(C)(CC(=O)O)O)O.[Na].[Na] |
Canonical SMILES |
CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)CC(C)(CC(=O)O)O)O.[Na].[Na] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










pyrimidine-2,4-dione](/img/structure/B12398814.png)





